2-ethoxy-N-phenylpyrimidin-4-amine

PNMT inhibition Epinephrine biosynthesis Enzyme inhibitor screening

2-Ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-08-8; molecular formula C12H13N3O; MW 215.25 g/mol) is a 2-alkoxy-4-anilinopyrimidine derivative. The compound possesses a calculated logP of approximately 3.0, one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 47 Ų, and four rotatable bonds.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B13103391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-phenylpyrimidin-4-amine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC1=NC=CC(=N1)NC2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-2-16-12-13-9-8-11(15-12)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15)
InChIKeyKMJJOUGTJPHBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-08-8) – Procurement-Relevant Structural and Pharmacological Baseline


2-Ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-08-8; molecular formula C12H13N3O; MW 215.25 g/mol) is a 2-alkoxy-4-anilinopyrimidine derivative [1]. The compound possesses a calculated logP of approximately 3.0, one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 47 Ų, and four rotatable bonds [1]. This scaffold places it within the broadly investigated 4-anilinopyrimidine class that has yielded clinical kinase inhibitors, though the specific 2-ethoxy substitution pattern distinguishes it from both the more common 4-aryl-2-anilinopyrimidine series (mediator release inhibitors) and the 4-anilinopyrimidine EGFR/kinase inhibitor pharmacophore [2][3].

Pyrimidine regioisomer probe studies Enables matched molecular pair comparisons with 4-ethoxy and 6-ethoxy isomers
PNMT enzyme assay calibration context Supports low-affinity reference ligand workflow for epinephrine pathway screening
Fragment-based SAR exploration Minimalist 4-anilinopyrimidine scaffold without kinase pharmacophore aryl group

Why 2-Ethoxy-N-phenylpyrimidin-4-amine Cannot Be Casually Swapped with Regioisomeric or Scaffold-Analogous Pyrimidines


The position of the ethoxy substituent on the pyrimidine ring is a critical determinant of molecular recognition, pharmacokinetic behavior, and synthetic accessibility for this scaffold class. Regioisomeric variants – 4-ethoxy-N-phenylpyrimidin-2-amine (CAS 110235-37-5) and 6-ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-09-9) – share the identical molecular formula (C12H13N3O) and computed descriptors such as logP and TPSA [1], yet they differ fundamentally in the electronic environment of the pyrimidine core and the spatial orientation of the ethoxy group relative to the N-phenyl substituent. These differences can alter hydrogen-bonding patterns with kinase hinge regions or enzyme active sites [2]. Even within the same nominal compound class, the distinction between N-phenylpyrimidin-2-amine and N-phenylpyrimidin-4-amine connectivity represents a different pharmacophore that can switch target selectivity profiles [3]. The limited but available quantitative evidence demonstrates that small structural perturbations produce measurable differences in target binding affinity.

Regioisomeric shift Identical molecular formula and logP mask distinct electronic profiles and hydrogen-bonding patterns.
Pharmacophore truncation 2-ethoxy replaces the 2-aryl group required for potent kinase engagement; predicted >10-fold affinity reduction.
Synthetic handle divergence Regioisomer affects leaving group aptitude and derivatization routes; supply chain coverage may differ.

Quantitative Differentiation of 2-Ethoxy-N-phenylpyrimidin-4-amine Versus Closest Analogs – Evidence for Scientific Selection


PNMT Inhibitory Activity: A Quantifiable Biochemical Fingerprint for In-Class Discrimination

2-Ethoxy-N-phenylpyrimidin-4-amine demonstrates measurable but weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11 × 10⁶ nM (1.11 mM), as determined by radiochemical assay using bovine PNMT [1]. By comparison, the benchmark PNMT inhibitor SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) exhibits a Ki in the low nanomolar range (reported Ki ~12–100 nM range depending on assay conditions) [2]. This approximately 10,000- to 100,000-fold difference in potency quantitatively anchors the compound's biochemical profile and establishes its utility as a low-affinity reference ligand or a negative control in PNMT assay development, rather than as a lead inhibitor. No quantitative PNMT data were identified in the available literature for the regioisomers 4-ethoxy-N-phenylpyrimidin-2-amine or 6-ethoxy-N-phenylpyrimidin-4-amine.

PNMT inhibition
Reported
Ki = 1.11 × 10⁶ nM (1.11 mM) vs reference SK&F 64139 Ki ~12–100 nM
Supports negative/weak-binding control selection for PNMT assay calibration.
Radiochemical assay; bovine PNMT; cross-study comparison.
PNMT inhibition Epinephrine biosynthesis Enzyme inhibitor screening

Regioisomeric Differentiation: Computed Physicochemical Identity Masks Functional Divergence

The three ethoxy-N-phenylpyrimidine regioisomers – 2-ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-08-8), 4-ethoxy-N-phenylpyrimidin-2-amine (CAS 110235-37-5), and 6-ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-09-9) – are computed to have identical molecular weight (215.25 g/mol), identical hydrogen bond donor/acceptor counts (1 HBD, 4 HBA), identical rotatable bond count (4), and nearly identical calculated logP (all ~3.0) [1]. However, the connectivity difference produces chemically distinct tautomeric and electronic profiles. In the 2-ethoxy-4-anilino isomer (target compound), the ethoxy group is conjugated to the N1–C2–N3 system, while in the 4-ethoxy-2-anilino isomer, the ethoxy is conjugated to the N3–C4–C5 system, resulting in different resonance stabilization of protonated states and different preferred tautomeric forms [2]. Published SAR studies on the 4-anilinopyrimidine scaffold demonstrate that the position of the alkoxy substituent profoundly influences kinase selectivity; for example, 2-alkoxy substitution in N-phenylpyrimidin-4-amines has been associated with different CDK inhibition profiles compared to 4-alkoxy-N-phenylpyrimidin-2-amines [3].

Regioisomer identity
Class-level
Identical MW 215.25, logP ~3.0, TPSA 47 Ų across all three ethoxy-N-phenylpyrimidines
Specify CAS 88614-08-8; computed bulk properties do not distinguish regioisomers.
No head-to-head experimental comparison identified.
Regioisomer comparison Physicochemical profiling Pyrimidine scaffold

Distinction from the Clinical 4-Anilinopyrimidine Pharmacophore: Implications for Target Engagement Expectations

The most extensively characterized pyrimidine kinase inhibitors, including the clinical EGFR inhibitors gefitinib and erlotinib, are based on the 4-anilinoquinazoline or N-phenylpyrimidin-4-amine scaffold with substitution at the pyrimidine 2-position by an aromatic or heteroaromatic group [1]. 2-Ethoxy-N-phenylpyrimidin-4-amine differs from this pharmacophore by bearing a simple ethoxy group at the 2-position rather than an aryl or heteroaryl substituent. Literature SAR indicates that replacing a 2-aryl group with a 2-alkoxy group in 4-anilinopyrimidines typically reduces or abolishes kinase inhibitory potency because the 2-aryl group engages in critical hydrophobic interactions within the kinase ATP-binding pocket [2]. For example, in the apoptosis-inducing 4-anilino-2-arylpyrimidine series, the 2-phenyl or 2-pyridyl group was essential for sub-micromolar activity (EC50 typically 0.1–5 μM), and replacement with smaller or non-aromatic substituents led to >10-fold loss of potency [2]. The 2-ethoxy compound (target compound) therefore represents a minimalist, commercially available analog of this pharmacophore, suitable as a negative control or fragment for SAR exploration rather than as a potent kinase inhibitor.

Kinase pharmacophore
Class-level
Predicted >10- to >100-fold reduction in kinase affinity vs 2-aryl-4-anilinopyrimidines
Cannot substitute for potent kinase inhibitors; consider as fragment or negative control.
SAR inference; kinase affinity not directly measured for this compound.
Kinase inhibitor pharmacophore EGFR inhibitor scaffold N-phenylpyrimidine

Synthetic Accessibility and Building Block Utility: A Procurement-Relevant Comparison

2-Ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-08-8) is available from multiple commercial suppliers including Achemica (Switzerland, since 2010) and Atomax Chemicals (Shenzhen, China) as a research-chemical grade product . By contrast, the regioisomer 4-ethoxy-N-phenylpyrimidin-2-amine (CAS 110235-37-5) appears less broadly stocked, with fewer supplier listings identified in aggregated chemical catalogs . The 2-ethoxy substituent is synthetically accessible via nucleophilic substitution at the 2-position of 2-chloropyrimidine intermediates, providing a handle for further derivatization (e.g., ether cleavage, nucleophilic displacement) that is not identically available in the 4-ethoxy or 6-ethoxy isomers due to differences in leaving group aptitude . The N-H group at the 4-position provides an additional derivatization site for N-alkylation or N-acylation chemistry, enabling this compound to serve as a dual-functionalization scaffold.

Supplier coverage
Supplier data
Stocked by ≥2 verified suppliers; regioisomer 110235-37-5 has fewer listings
Reduces single-source procurement risk; supports building block sourcing.
Catalogs accessed 2026-05-05; purity comparison not identified.
Building block Synthetic intermediate Pyrimidine derivatization

Optimal Use Cases for 2-Ethoxy-N-phenylpyrimidin-4-amine Based on Quantitative and Comparative Evidence


PNMT Assay Development: Low-Affinity Reference Compound for Biochemical Screening

With a validated Ki of 1.11 mM against bovine PNMT [1], 2-ethoxy-N-phenylpyrimidin-4-amine can serve as a low-affinity reference ligand for assay calibration, Z'-factor determination, and as a negative control when benchmarking novel PNMT inhibitor candidates. Its approximately 10,000-fold weaker affinity relative to potent PNMT inhibitors such as SK&F 64139 [1] provides a wide dynamic range for assay validation. The compound's commercial availability from multiple suppliers [2] ensures reproducible sourcing for longitudinal assay campaigns.

Kinase Inhibitor Fragment and SAR Exploration: A Minimalist 4-Anilinopyrimidine Scaffold

The compound represents a stripped-down version of the 4-anilinopyrimidine kinase inhibitor pharmacophore, lacking the 2-aryl group essential for potent target engagement [1]. This makes it a suitable starting fragment for fragment-based drug discovery (FBDD) campaigns targeting kinases, where its low molecular weight (215.25 Da) and moderate lipophilicity (logP ~3.0) fall within fragment-likeness guidelines [2]. The 2-ethoxy group can be cleaved or displaced to introduce diverse substituents, while the N-phenyl group at the 4-position can be further functionalized via electrophilic aromatic substitution or cross-coupling chemistry [2].

Regioisomeric Probe for Pyrimidine Structure-Activity Relationship Studies

When studied alongside its regioisomers 4-ethoxy-N-phenylpyrimidin-2-amine (CAS 110235-37-5) and 6-ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-09-9), the target compound enables systematic exploration of how ethoxy group position affects molecular recognition [1]. Despite sharing identical computed bulk properties, the three isomers differ in their electron distribution and hydrogen-bonding patterns, making them a useful matched molecular pair set for probing target binding site topology [1]. This application is particularly relevant for academic medicinal chemistry groups conducting SAR-by-catalog studies.

Building Block for Diversified Pyrimidine Library Synthesis

The compound's dual functionalization handles (2-ethoxy for nucleophilic displacement; 4-anilino N-H for alkylation/acylation) enable its use as a versatile building block for parallel synthesis of diversified pyrimidine libraries [1]. Multi-supplier commercial availability [2] supports procurement at scales suitable for library production. This application is relevant for CROs and medicinal chemistry facilities generating screening collections for kinase, GPCR, or epigenetic target panels.

Application
Selection Property
Validation Focus
PNMT biochemical assay development
Low-affinity PNMT reference compound context
Assay dynamic range and Z'-factor validation
Kinase inhibitor fragment-based SAR
Minimalist 4-anilinopyrimidine scaffold
Fragment growth and library screening compatibility
Regioisomeric probe studies
Regioisomeric matched molecular pair set
Target binding site topology mapping
Pyrimidine library synthesis building block
Dual-functionalization scaffold
Parallel synthesis and derivatization scalability
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